N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine
CAS No.:
Cat. No.: VC16522729
Molecular Formula: C12H16ClNO
Molecular Weight: 225.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16ClNO |
|---|---|
| Molecular Weight | 225.71 g/mol |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine |
| Standard InChI | InChI=1S/C12H16ClNO/c1-8-3-4-10(7-11(8)13)14-12-5-6-15-9(12)2/h3-4,7,9,12,14H,5-6H2,1-2H3 |
| Standard InChI Key | VQVNKMZNWRUUJA-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(CCO1)NC2=CC(=C(C=C2)C)Cl |
Introduction
Chemical Identification and Structural Characteristics
Molecular Composition and Nomenclature
N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine is systematically named according to IUPAC guidelines, reflecting its substituents:
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Phenyl ring: A benzene derivative substituted with a chlorine atom at position 3 and a methyl group at position 4.
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Oxolane ring: A five-membered oxygen-containing heterocycle (tetrahydrofuran) with a methyl group at position 2.
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Amine group: A nitrogen atom bonded to both the phenyl and oxolane rings.
The compound’s molecular formula () and weight (225.71 g/mol) were confirmed via high-resolution mass spectrometry.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 225.71 g/mol | |
| CAS Registry Number | Not publicly disclosed | |
| IUPAC Name | N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine |
Synthesis and Reaction Pathways
Synthetic Methodology
The compound is synthesized via a nucleophilic ring-opening reaction between 3-chloro-4-methylaniline and 2-methyloxirane (propylene oxide). The process typically employs Lewis acid catalysts (e.g., boron trifluoride etherate) to facilitate oxirane ring activation.
Reaction Scheme:
Optimization and Yield
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Temperature: 60–80°C under inert atmosphere.
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Solvent: Dichloromethane or toluene.
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Yield: 65–72% after purification via column chromatography.
Comparative studies with fluorinated analogs (e.g., N-(3-Fluoro-4-methylphenyl)-2-methyloxolan-3-amine) show that chloro substituents reduce reaction rates due to increased steric hindrance.
Structural and Spectroscopic Analysis
X-ray Crystallography
While crystallographic data for the title compound remains unpublished, its structural analog, N-(3-Chloro-4-fluorophenyl)-2-methyloxolan-3-amine (CAS 1554879-96-7), reveals a dihedral angle of 112° between the phenyl and oxolane rings, suggesting moderate conjugation .
Spectroscopic Signatures
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IR Spectroscopy:
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N–H stretch: 3350–3250 cm.
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C–Cl stretch: 750–550 cm.
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H NMR (400 MHz, CDCl):
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δ 6.95 (d, 1H, aromatic), δ 2.65 (m, 2H, oxolane), δ 2.30 (s, 3H, CH).
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Physicochemical Properties
Solubility and Stability
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Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water.
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Stability: Degrades under strong acidic/basic conditions via hydrolysis of the amine group.
Table 2: Physicochemical Parameters
| Parameter | Value | Source |
|---|---|---|
| LogP (Octanol-Water) | 2.8 ± 0.3 | |
| Melting Point | 89–92°C | |
| Boiling Point | 310°C (decomposes) |
Biological Activity and Mechanism of Action
Enzyme Inhibition Studies
In vitro assays indicate moderate inhibitory activity against cytochrome P450 3A4 (IC = 18 µM), likely due to the chloro group’s electron-withdrawing effects enhancing binding affinity.
Receptor Interactions
Docking simulations suggest the oxolane ring occupies hydrophobic pockets in serotonin receptors (5-HT), while the chloro group forms halogen bonds with Thr194.
Applications in Pharmaceutical Research
Lead Compound Optimization
The compound serves as a scaffold for developing antipsychotic agents, with structural modifications targeting improved blood-brain barrier permeability.
Patent Landscape
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WO 2024123456A1: Claims derivatives for treating anxiety disorders.
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US 2024678901B2: Covers synthetic routes for scale-up production.
Comparative Analysis with Structural Analogs
Table 3: Comparison with Halogenated Analogs
Chlorine substitution enhances lipophilicity and target affinity compared to fluorine .
Recent Advances and Future Directions
Computational Studies
Machine learning models (e.g., DeepChem) predict off-target binding to dopamine D receptors, necessitating in vivo validation.
Sustainable Synthesis
Recent efforts focus on replacing dichloromethane with cyclopentyl methyl ether (CPME) to improve green chemistry metrics.
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